7-Benzyloxyindole vs. Fluconazole: Quantifying Biofilm Inhibition in C. albicans
In a direct comparative study, 7-Benzyloxyindole demonstrated a marked reduction in C. albicans biofilm formation at a concentration of 0.02 mM (4.5 μg/mL), while the standard antifungal agent fluconazole showed negligible antibiofilm activity at this concentration [1]. The study concluded that 7-benzyloxyindole's mechanism of action is distinct from fungicidal agents like fluconazole, as it targets virulence (biofilm formation) rather than cell growth [1].
| Evidence Dimension | C. albicans Biofilm Formation (XTT assay) |
|---|---|
| Target Compound Data | Significant reduction in biofilm formation |
| Comparator Or Baseline | Fluconazole (Standard antifungal agent) |
| Quantified Difference | 7-Benzyloxyindole at 0.02 mM (4.5 μg/mL) significantly inhibited biofilm formation, whereas fluconazole showed no comparable effect. |
| Conditions | C. albicans biofilm model, XTT metabolic assay, 24-hour incubation |
Why This Matters
This evidence positions 7-Benzyloxyindole as a specific tool for antivirulence research against fungal biofilms, a critical need given rising drug resistance, differentiating it from traditional fungicidal agents.
- [1] Manoharan, R. K., Lee, J. H., Kim, Y. G., & Lee, J. (2018). Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. Microbial Biotechnology, 11(6), 1060-1069. View Source
